5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
Overview
Description
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a nitrophenyl group attached to the imidazolidine ring, which is further substituted with two methyl groups. The compound has a molecular formula of C11H11N3O4 and a molecular weight of 249.22 g/mol .
Scientific Research Applications
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that its parent compound, hydantoin, has a variety of biological activities, including lowering blood sugar level in mammals, acting as aldose reductants, anti-inflammatory, antimycobacterial, and antitumor .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of its parent compound, hydantoin . Additionally, its use in the synthesis of new hybrid compounds suggests potential applications in the development of new materials or pharmaceuticals .
Preparation Methods
The synthesis of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5,5-dimethylhydantoin with 3-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the imidazolidine ring. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. .
Comparison with Similar Compounds
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5,5-Dimethylhydantoin: A precursor in the synthesis of the title compound.
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities, including antibacterial and antifungal properties.
Nilutamide: A compound with a similar imidazolidine structure, used as an androgen antagonist in medicine .
Properties
IUPAC Name |
5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)9(15)13(10(16)12-11)7-4-3-5-8(6-7)14(17)18/h3-6H,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOKNEGNUWEELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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